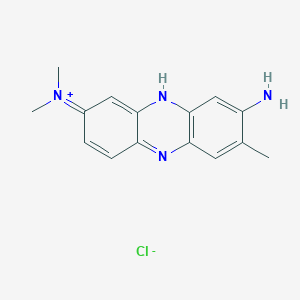
Tetraammineplatinum(II) hydrogen carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraammineplatinum(II) hydrogen carbonate is a coordination compound with the chemical formula Pt(NH3)42. It is a platinum-based compound where the central platinum ion is coordinated to four ammonia molecules and two bicarbonate ions. This compound is known for its stability and is often used in various chemical processes and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Tetraammineplatinum(II) hydrogen carbonate typically involves the reaction of a platinum salt, such as potassium chloroplatinite or ammonium chloroplatinite, with ammonia and bicarbonate ions. The process can be summarized in the following steps :
Dissolution of Platinum Salt: Potassium chloroplatinite or ammonium chloroplatinite is dissolved in deionized water and heated to boiling.
Addition of Ammonia: A strong ammonia water solution is slowly added to the boiling platinum salt solution, resulting in a colorless solution.
Formation of Tetraammineplatinum Complex: Ammonium bicarbonate or potassium bicarbonate is added to the solution, leading to the formation of a coarse this compound product.
Purification: The coarse product is further purified by dissolving it in deionized water, followed by the addition of a saltpeter solution and further heating. The mixture is cooled, and additional ammonium bicarbonate or potassium bicarbonate is added to precipitate the pure this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process is designed to ensure high yield and purity, making it suitable for various industrial applications .
化学反応の分析
Types of Reactions
Tetraammineplatinum(II) hydrogen carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The ammonia ligands can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other ligands such as chloride ions or phosphines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) compounds, while reduction may produce platinum(0) or platinum(II) compounds .
科学的研究の応用
Tetraammineplatinum(II) hydrogen carbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer treatment and other medical applications.
Industry: It is used in the production of supported catalysts for various industrial processes, including automotive and chemical manufacturing
作用機序
The mechanism of action of Tetraammineplatinum(II) hydrogen carbonate involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with DNA and proteins, leading to potential therapeutic effects. The ammonia ligands and bicarbonate ions play a crucial role in stabilizing the platinum ion and facilitating its interactions with target molecules .
類似化合物との比較
Similar Compounds
Tetraammineplatinum(2+) acetate: Pt(NH3)42
Tetraammineplatinum(2+) chloride: [Pt(NH3)4]Cl2
Tetraammineplatinum(2+) hydroxide: Pt(NH3)42
Tetraammineplatinum(2+) nitrate: Pt(NH3)42
Uniqueness
Tetraammineplatinum(II) hydrogen carbonate is unique due to its specific coordination environment and the presence of bicarbonate ions. This makes it particularly stable and suitable for various applications where other similar compounds may not be as effective .
特性
IUPAC Name |
azane;hydrogen carbonate;platinum(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGOCCWMKLVVSM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].N.N.N.N.[Pt+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H14N4O6Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Sulfocalix[4]arene](/img/structure/B7802416.png)




![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7802451.png)





![Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride](/img/structure/B7802512.png)

